Pentaglutamyl folate
Description
Properties
CAS No. |
33611-85-7 |
|---|---|
Molecular Formula |
C39H47N11O18 |
Molecular Weight |
957.9 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H47N11O18/c40-39-49-31-30(33(58)50-39)43-19(16-42-31)15-41-18-3-1-17(2-4-18)32(57)48-24(38(67)68)8-13-28(54)46-22(36(63)64)6-11-26(52)44-20(34(59)60)5-10-25(51)45-21(35(61)62)7-12-27(53)47-23(37(65)66)9-14-29(55)56/h1-4,16,20-24,41H,5-15H2,(H,44,52)(H,45,51)(H,46,54)(H,47,53)(H,48,57)(H,55,56)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H3,40,42,49,50,58)/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
IVSPPVMFGMVDLI-LSBAASHUSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pteroylpentaglutamic acid; Pte-penta-glu; NSC 372667; NSC-372667; NSC372667; |
Origin of Product |
United States |
Enzymology of Folate Polyglutamylation and Deglutamylation
Folylpolyglutamate Synthetase (FPGS)
Folylpolyglutamate synthetase (EC 6.3.2.17) is the central enzyme in the synthesis of folate polyglutamates. wikipedia.org It catalyzes the ATP-dependent ligation of L-glutamate to the γ-carboxyl group of a folate substrate or a growing folylpolyglutamate chain. proteopedia.org This enzymatic activity is fundamental for maintaining the cellular pool of these crucial coenzymes.
Catalytic Mechanism and Reaction Kinetics
The catalytic cycle of FPGS is a highly regulated process characterized by a specific sequence of substrate binding and product release, fueled by the energy derived from ATP hydrolysis.
The core chemical reaction catalyzed by FPGS is the formation of a peptide-like amide bond between the γ-carboxylate of the folate substrate and the α-amino group of an incoming L-glutamate molecule. This is a thermodynamically unfavorable reaction that is driven by the concurrent hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). proteopedia.orgacs.org The reaction proceeds through the formation of a γ-glutamyl phosphate intermediate. acs.org First, the γ-carboxylate of the folate is activated by ATP, leading to the formation of an acyl phosphate intermediate and the release of ADP. proteopedia.org Subsequently, the amino group of L-glutamate performs a nucleophilic attack on this activated carboxyl group, forming the new amide bond and releasing inorganic phosphate. proteopedia.org
Kinetic studies have revealed that the FPGS reaction follows a strictly ordered sequential ter-ter mechanism. acs.org This means that the three substrates bind to the enzyme in a specific, obligatory order, and the products are subsequently released in a defined sequence. The binding order is as follows:
MgATP: The nucleotide substrate, complexed with a magnesium ion, is the first to bind to the enzyme.
Folate derivative: Following the binding of MgATP, the folate substrate binds to the enzyme-ATP complex.
L-glutamate: The final substrate to bind is L-glutamate, forming a quaternary enzyme-ATP-folate-glutamate complex. nih.gov
Catalysis then occurs within this complex. The release of products also follows an ordered sequence, which is typically ADP, followed by the newly synthesized folylpolyglutamate, and finally inorganic phosphate. acs.org This ordered mechanism ensures precise control over the reaction and prevents non-productive side reactions.
Below is a table summarizing the kinetic parameters for the substrates of FPGS from various sources.
| Substrate | Enzyme Source | Km (μM) | Vmax (relative activity) |
| Methotrexate (B535133) | Beef Liver | 100 | - |
| Aminopterin (B17811) | Beef Liver | 25 | - |
| Folinic Acid | Beef Liver | 7 | Comparable to Tetrahydrofolate |
| Methotrexate | Human Erythrocytes | 30.3 (±4.8) | 612 (±193) pmol/h/mL |
Substrate Specificity for Folate Derivatives
FPGS exhibits a marked preference for certain folate derivatives, which is influenced by both the reduction state of the pteridine (B1203161) ring and the nature of substitutions at various positions on the folate molecule.
Mammalian FPGS generally displays the highest affinity and catalytic efficiency for reduced folates, particularly tetrahydrofolate (THF) and its derivatives. koreamed.org Dihydrofolate is also a good substrate. nih.gov In contrast, the oxidized form, folic acid, is a significantly poorer substrate for the enzyme. This preference for reduced folates aligns with the fact that THF derivatives are the active coenzyme forms in one-carbon metabolism.
The oxidation state of the pteridine ring is a critical determinant of substrate efficacy. As mentioned, reduced folates are strongly preferred over oxidized folic acid. nih.gov Furthermore, substitutions on the folate molecule can have a significant impact on the enzyme's activity. For instance, antifolate drugs like methotrexate and aminopterin are recognized as substrates by FPGS, although their kinetic parameters can differ substantially from those of natural folates. nih.gov The addition of a polyglutamate tail to these antifolates is crucial for their intracellular retention and therapeutic efficacy. life-science-alliance.org However, the enzyme's efficiency can be lower for these analogs compared to its natural substrates. koreamed.org For example, the Km for methotrexate is considerably higher than that for tetrahydrofolate, indicating a lower binding affinity. nih.gov
The table below provides a comparative overview of the substrate efficiency of various folate and antifolate compounds with beef liver FPGS.
| Compound | Substrate Efficiency Ranking |
| Tetrahydrofolate | Best Substrate |
| Aminopterin | Better than Methotrexate |
| Methotrexate | Poorer than Tetrahydrofolate |
| Folinic Acid | Activity comparable to Tetrahydrofolate |
| 7-hydroxymethotrexate | Similar reactivity to Methotrexate |
| 7-hydroxyaminopterin | Poorer substrate than Aminopterin |
| Methotrexate di- and triglutamates | Poorer substrates than Methotrexate |
Based on Vmax/Km ratios as described in the source. nih.gov
Discrimination of Folate Polyglutamate Chain Lengths by FPGS
Folylpolyglutamate Synthetase (FPGS) demonstrates a nuanced ability to discriminate between folate substrates of varying polyglutamate chain lengths. This discrimination is critical for maintaining the appropriate intracellular balance of folate coenzymes. Generally, the catalytic efficiency of FPGS, represented by the kcat/Km ratio, tends to decrease as the length of the polyglutamate chain on the folate substrate increases. nih.gov
This phenomenon is particularly evident in mammalian FPGS, which exhibits a marked decline in affinity for longer polyglutamate substrates. nih.gov For instance, while pteroylmonoglutamates are effective substrates, the addition of further glutamate (B1630785) residues leads to a progressive decrease in the "on rates" for binding to the enzyme. nih.gov Tetrahydrofolate polyglutamates are a notable exception, retaining detectable substrate activity even with longer glutamate chains. nih.govacs.org
A proposed mechanism for this discrimination involves a sequential binding process. nih.gov Initially, the pterin (B48896) moiety of the folate substrate binds to the enzyme. nih.gov Subsequently, the polyglutamate tail is thought to move through a low-affinity glutamate-binding site until the terminal glutamate residue is correctly positioned. nih.gov The binding of this terminal residue is believed to trigger a conformational change in the enzyme, resulting in a tighter binding of the terminal glutamate and positioning it for the subsequent addition of another glutamate residue. nih.gov This model suggests that the decreasing affinity for longer chains may be due to steric hindrance or unfavorable interactions as the elongated tail navigates the binding site.
Interaction with Folate Analogs: Substrate Specificity
The substrate specificity of Folylpolyglutamate Synthetase (FPGS) extends beyond natural folates to include a variety of folate analogs, a characteristic that is crucial for the efficacy of antifolate drugs used in chemotherapy. researchgate.net The enzyme's ability to polyglutamylate these analogs enhances their intracellular retention and inhibitory activity. koreamed.org
Studies with pig liver FPGS have shown that classical 5,8-dideaza analogues of folic acid and aminopterin are highly effective substrates, with activities comparable to the best reduced folate substrates. nih.gov In contrast, the corresponding isofolate analogues are less effective, though still better substrates than folic acid itself. nih.gov
Modifications to the analog structure significantly influence their interaction with FPGS. For example, a 5-chloro substitution on 5,8-dideazaaminopterin creates the most effective substrate identified for the enzyme to date. nih.gov Conversely, methylation at the 9 or 10 positions generally diminishes binding. nih.gov The effect of substitutions can also be context-dependent; for instance, a formyl group at N9 or N10 decreases the binding of 4-oxo analogues while increasing the rate for 4-amino derivatives. nih.gov These observations suggest that such substitutions may not interact directly with the enzyme but rather induce conformational changes in the substrate that affect its binding affinity. nih.gov
FPGS also displays specificity for the glutamate substrate. The L-glutamate binding site is highly specific. nih.gov However, certain glutamate analogs can act as alternate substrates. L-Homocysteate and 4-threo-fluoroglutamate, for example, can be added to the folate molecule by FPGS. nih.gov These analogs act as chain termination inhibitors because their incorporation either prevents or significantly slows the addition of subsequent glutamate residues. nih.govacs.org
The kinetic mechanism of hog liver FPGS has been determined to be an ordered Ter-Ter reaction, where MgATP binds first, followed by the folate substrate, and finally glutamate. nih.gov This ordered binding precludes the sequential addition of multiple glutamate moieties to an enzyme-bound folate, indicating that the polyglutamylation process involves the dissociation of the elongated folate product after each glutamate addition. nih.gov
| Substrate/Analog | Relative Activity/Binding | Effect of Modification |
| 5,8-Dideazafolate | Very effective substrate | - |
| 5,8-Dideazaaminopterin | Very effective substrate | - |
| Isofolate analogues | Less effective than 5,8-dideaza analogues | - |
| 5-Chloro-5,8-dideazaaminopterin | Most effective substrate found | 5-chloro substitution consistently increases "on rate" |
| 9- or 10-methylated analogues | Generally decreased binding | Methylation at these positions is unfavorable |
| N9 or N10 formylated 4-oxo analogues | Decreased binding | Formyl group is unfavorable |
| N9 or N10 formylated 4-amino analogues | Increased rate | Formyl group is favorable |
| L-Homocysteate | Alternate substrate, chain terminator | Prevents/retards further glutamate addition |
| 4-threo-Fluoroglutamate | Alternate substrate, chain terminator | Prevents/retards further glutamate addition |
Structural Biology of Folylpolyglutamate Synthetase
Domain Architecture and Conserved Motifs
The crystal structure of Folylpolyglutamate Synthetase (FPGS), particularly from Lactobacillus casei, reveals a modular protein composed of two distinct domains. nih.govnih.gov The N-terminal domain features a mononucleotide-binding fold, characteristic of enzymes that bind ATP. nih.govnih.gov The C-terminal domain exhibits a striking structural similarity to the folate-binding enzyme dihydrofolate reductase. nih.govnih.gov
Interactions between these two domains are primarily hydrophobic, with a limited number of hydrogen bonds, suggesting a degree of flexibility between them. nih.gov A key feature of the FPGS structure is a well-defined Ω loop, which plays a dual role by contributing to the active site and mediating interactions between the N- and C-terminal domains. nih.govnih.gov
Several conserved motifs are critical for FPGS function. An ATP-binding P-loop motif is located in the N-terminal domain, situated within a large interdomain cleft that forms the active site. nih.govnih.gov This motif is essential for binding the ATP substrate required for the glutamylation reaction. researchgate.net FPGS shares structural and mechanistic details with bacterial cell wall ligases such as MurD, MurE, and MurF, placing it within a subfamily of the ADP-forming amide bond ligase family. researchgate.net This homology points to a conserved catalytic mechanism across these enzymes.
Conformational Changes Upon Substrate Binding
The binding of substrates to Folylpolyglutamate Synthetase (FPGS) induces significant conformational changes that are essential for its catalytic activity. researchgate.net The theory of induced fit posits that enzymes are flexible structures and that the binding of a substrate can alter the enzyme's conformation to a more catalytically active state. nih.govwordpress.compurdue.edu
Crystallographic studies of Lactobacillus casei FPGS have shown that the binding of the first substrate, ATP, is not sufficient to create an active enzyme. researchgate.net It is the subsequent binding of the folate substrate that triggers a large conformational change. researchgate.netproteopedia.org This change activates FPGS, allowing it to adopt a form that is capable of binding the third substrate, L-glutamate, and proceeding with the polyglutamylation reaction. researchgate.net
Active Site Characterization and Binding Pockets
The active site of Folylpolyglutamate Synthetase (FPGS) is located in a large cleft situated between the N- and C-terminal domains. nih.govnih.gov This active site houses the binding pockets for the three substrates: ATP, folate, and L-glutamate. proteopedia.org
The nucleotide-binding pocket is found in a narrow channel between the two domains and contains the binding site for ATP and a required divalent cation, typically Mg2+. nih.govproteopedia.org This pocket includes a conserved P-loop motif, which is characteristic of many ATP-binding proteins. nih.govnih.gov
Opposite the ATP-binding site, within the C-terminal domain, lies a cavity that serves as the folate binding site. nih.govnih.gov The structural similarity of this domain to dihydrofolate reductase underscores its role in folate recognition. nih.govnih.gov The glutamate tail of the folate substrate is thought to project from this pocket into the active site, positioning its γ-carboxylate for the reaction. nih.govnih.gov
The precise location of the L-glutamate binding site is established following the conformational changes induced by folate binding. researchgate.net The Ω loop is a critical structural feature that contributes to the formation of the active site. nih.govnih.gov The ordered binding of substrates ensures that the reaction proceeds efficiently, with the binding of folate triggering the final arrangement of the active site to accommodate L-glutamate and facilitate the transfer of the glutamate moiety. researchgate.net
Isoforms and Subcellular Localization of Folylpolyglutamate Synthetase
In many organisms, including humans and plants, Folylpolyglutamate Synthetase (FPGS) exists in different isoforms that are targeted to distinct subcellular compartments. pnas.orgwikipedia.org This differential localization is crucial for maintaining folate homeostasis within various organelles, each of which has specific requirements for one-carbon metabolism. pnas.orgwikipedia.org
In humans, the FPGS gene encodes for both cytosolic and mitochondrial isoforms through alternative splicing. wikipedia.orgnih.gov The cytosolic isoform is responsible for the polyglutamylation of folates in the cytoplasm, which is essential for purine (B94841) and thymidylate biosynthesis. wikipedia.org The mitochondrial isoform (mFPGS) plays a key role in maintaining the mitochondrial folate pool. nih.gov Studies in human T-lymphoblastic leukemia cells have shown that mFPGS is distributed in the matrix and/or the inner mitochondrial membrane. nih.gov A significant portion of mFPGS appears to be strongly associated with the inner mitochondrial membrane, suggesting it may function as an integral or tightly bound peripheral membrane protein. nih.gov
In plants, such as Arabidopsis thaliana, multiple FPGS isoforms have also been identified, with distinct subcellular localizations in the cytosol, mitochondria, and plastids. pnas.org This multicompartmentation aligns with the presence of folate-dependent enzymatic reactions in each of these locations. pnas.org The existence of FPGS isoforms in different compartments suggests that the transport of folates between organelles likely occurs in their monoglutamylated form. pnas.org
The presence of distinct isoforms with specific localizations highlights the complexity of folate metabolism and its regulation within the cell.
| Organism | Isoform Localization | Reference |
| Human | Cytosol, Mitochondria (inner membrane and/or matrix) | wikipedia.orgnih.gov |
| Arabidopsis thaliana (Plant) | Cytosol, Mitochondria, Plastids | pnas.org |
| Fungi | Cytosol, Mitochondria | pnas.org |
Gamma-Glutamyl Hydrolase (GGH)
Gamma-glutamyl hydrolase (EC 3.4.19.9), also known as conjugase, is the enzyme that counteracts the action of FPGS. koreamed.orgwikipedia.org It catalyzes the hydrolytic cleavage of γ-glutamyl chains from folate polyglutamates, progressively removing glutamate residues to ultimately yield the monoglutamate form. uniprot.orgsinobiological.com This action is crucial for regulating the intracellular concentration of folate polyglutamates and facilitating the transport of folates out of the cell, as only monoglutamylated forms can be exported. researchgate.netnih.gov GGH is typically a lysosomal or secreted enzyme that functions optimally at an acidic pH. nih.govebi.ac.uk
Human GGH (hGGH) functions as a thiol-dependent peptidase. wikipedia.orgebi.ac.uk Its catalytic mechanism involves a cysteine residue (Cys110) acting as the primary nucleophile and a histidine residue (His220) that functions as a general acid-base catalyst. ebi.ac.uk The proposed mechanism proceeds as follows:
His220 abstracts a proton from the thiol group of Cys110, activating it for nucleophilic attack.
The activated Cys110 attacks the gamma-carbonyl carbon of the glutamate linkage, forming a tetrahedral intermediate.
The C-N bond of the peptide is cleaved. The leaving glutamate group is protonated by His220. This results in the formation of a thioester intermediate between the enzyme and the remaining portion of the folate polyglutamate.
A water molecule, activated by His220 acting as a base, hydrolyzes the thioester intermediate, releasing the folate product and regenerating the enzyme's active site. ebi.ac.uk
This catalytic process allows GGH to act as both an endopeptidase (cleaving internal bonds) and an exopeptidase (cleaving the terminal glutamate). researchgate.netnih.gov
GGH hydrolyzes the polyglutamate sidechains of both natural folates and synthetic antifolates like methotrexate. nih.govuniprot.org Research indicates that the enzyme's efficiency can be influenced by the length of the polyglutamate chain. Studies involving a functional single nucleotide polymorphism (SNP) in the human GGH gene (452C>T), which results in a T127I amino acid substitution, provide strong evidence for substrate-specific activity. nih.gov
This specific variant showed a significantly reduced catalytic efficiency (Vmax/Km) when acting on the long-chain methotrexate polyglutamate, MTX-PG5 (containing five glutamates). In contrast, its activity against the short-chain MTX-PG2 (two glutamates) was not significantly altered. nih.gov Computational modeling suggests that the amino acid change alters the conformation of the catalytic cleft, which could impede the binding of longer polyglutamate tails. nih.gov This demonstrates a preference and distinct interaction mechanism for long-chain polyglutamates like pentaglutamates, which are common chain lengths found within mammalian cells. nih.govresearchgate.net
| Enzyme | Catalytic Action | Key Active Site Residues (Human GGH) | Substrate Preference |
| GGH | Hydrolysis of γ-glutamyl linkages | Cysteine (nucleophile), Histidine (acid/base) ebi.ac.uk | Shows higher specificity for long-chain polyglutamates (e.g., pentaglutamates) nih.gov |
Functional Classification as Endo- and/or Exo-peptidase
Gamma-glutamyl hydrolase (GGH) is functionally classified as a peptidase that can exhibit both endopeptidase and exopeptidase activities, cleaving the γ-glutamyl bonds of polyglutamylated folates. nih.gov The specific mode of action can vary depending on the source of the enzyme and the specific isoform.
As an endopeptidase , GGH cleaves internal γ-glutamyl linkages, releasing shorter polyglutamate chains. For instance, the secreted and cellular GGH from H35 hepatoma cells demonstrates endopeptidase activity, initially producing pteroylglutamate (folate) from the hydrolysis of pteroylpentaglutamate without the appearance of intermediate shorter-chain polyglutamates. nih.gov In the plant Arabidopsis thaliana, two representative GGH proteins, AtGGH1 and AtGGH2, both act as endopeptidases but display different cleavage patterns. semanticscholar.org AtGGH1 preferentially cleaves the second and third γ-glutamyl bonds of a pentaglutamate substrate, yielding mainly di- and triglutamate products. semanticscholar.org
Conversely, as an exopeptidase , the enzyme removes glutamate residues sequentially from the end of the polyglutamate chain. The Arabidopsis enzyme AtGGH2, while acting as an endopeptidase, primarily cleaves the first γ-glutamyl bond, which results in the release of monoglutamates, a characteristic reminiscent of exopeptidase activity. semanticscholar.org Human γ-glutamyl hydrolase is known to progressively remove γ-glutamyl residues to ultimately yield folic acid (pteroyl-α-glutamate) and free glutamate. drugbank.com This dual functionality allows for precise regulation of the length of folate polyglutamate tails, thereby influencing their metabolic availability and cellular retention. nih.gov
| Enzyme Source | Substrate Example | Primary Products | Predominant Activity |
| H35 Hepatoma Cells | Pteroylpentaglutamate (PteGlu₅) | Pteroylglutamate (PteGlu) | Endopeptidase |
| Arabidopsis thaliana (AtGGH1) | Pteroylpentaglutamate (PteGlu₅) | Pteroyldiglutamate (PteGlu₂), Pteroyltriglutamate (PteGlu₃) | Endopeptidase |
| Arabidopsis thaliana (AtGGH2) | Pteroylpentaglutamate (PteGlu₅) | Pteroylmonoglutamate (PteGlu₁), Pteroyldiglutamate (PteGlu₂) | Endopeptidase |
Subcellular Localization of GGH Activity (e.g., Lysosomal, Vacuolar)
The activity of gamma-glutamyl hydrolase (GGH) is compartmentalized within specific subcellular organelles, primarily in lysosomes in mammalian cells and vacuoles in plant cells. nih.govsemanticscholar.orgwikipedia.org This sequestration is vital, as the unregulated presence of GGH in the cytosol would lead to the rapid and complete deglutamylation of all cellular folylpolyglutamates. semanticscholar.org
In mammalian systems, such as rat liver, GGH is characterized as a lysosomal enzyme. nih.gov Studies involving subcellular fractionation of rat liver cells have shown that the specific activity of glutamyl carboxypeptidase (GGH) is significantly enriched in the lysosomal fraction, with levels nearly four times higher than in other subcellular compartments. nih.gov This localization suggests a primary role for GGH in the turnover and catabolism of folates within the acidic environment of the lysosome. wikipedia.orgebi.ac.uk
In the plant kingdom, GGH activity is predominantly confined to the vacuole, the plant equivalent of the lysosome. semanticscholar.orgnih.gov Research on pea leaves and red beet roots has established that GGH activity is exclusively located in the vacuole. semanticscholar.org Similarly, in radish (Raphanus sativus L.), a soluble form of a related enzyme, gamma-glutamyltransferase (GGT), which is also involved in the catabolism of glutathione (B108866) S-conjugates, has been identified as a vacuolar enzyme. nih.govresearchgate.net This vacuolar sequestration ensures that the cytosolic and organellar pools of functional polyglutamylated folates are protected from premature hydrolysis. semanticscholar.org
| Organism/Tissue | Primary Subcellular Localization | Supporting Evidence |
| Rat Liver | Lysosome | Specific activity is ~4x higher in the lysosomal fraction compared to other fractions. nih.gov |
| Human Cells | Lysosome, Secreted | Characterized as a lysosomal or secreted thiol-dependent peptidase. wikipedia.orgebi.ac.uk |
| Pea (Pisum sativum) Leaves | Vacuole | GGH activity is confined to the vacuole based on subcellular fractionation. semanticscholar.org |
| Red Beet (Beta vulgaris) Roots | Vacuole | GGH activity is confined to the vacuole based on subcellular fractionation. semanticscholar.org |
| Radish (Raphanus sativus L.) | Vacuole | Soluble gamma-glutamyltransferase (GGT) is localized to the vacuole. nih.gov |
Functional Significance of Folate Polyglutamylation, with Emphasis on Pentaglutamyl Folate
Intracellular Retention of Folate Cofactors
Once transported into the cell as monoglutamates, folates undergo polyglutamylation, which effectively traps them within the cellular environment. This retention is crucial for maintaining a sufficient intracellular pool of folate cofactors required for essential metabolic processes, including nucleotide synthesis and amino acid metabolism.
The primary mechanism for the intracellular retention of polyglutamylated folates is rooted in their altered physicochemical properties. The sequential addition of glutamate (B1630785) residues, each carrying a carboxyl group, transforms the folate molecule into a polyanion with a significantly increased negative charge at physiological pH. This highly anionic nature renders the molecule largely impermeable to the lipid bilayer of the cell membrane. nih.gov While monoglutamate forms of folate can be transported across the cell membrane via specific carriers, the polyglutamylated forms cannot readily exit the cell through simple diffusion or via the same influx transporters. nih.gov This charge-based retention mechanism is a fundamental aspect of folate homeostasis, ensuring that once captured, these essential cofactors remain available for intracellular enzymatic reactions. nih.gov
Beyond passive membrane impermeability, specific active transport systems are involved in regulating intracellular folate levels, and polyglutamylation plays a key role in evading these efflux mechanisms. Members of the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), function as ATP-dependent efflux pumps that can export various molecules, including folate monoglutamates.
Research has shown that these transporters can recognize and export monoglutamated folates and, to a lesser extent, short-chain polyglutamates (e.g., di- and triglutamates). However, their efficiency as exporters diminishes significantly with increasing length of the polyglutamate chain. Consequently, longer-chain polyglutamates, such as pentaglutamyl folate and beyond, are poor substrates for these efflux pumps and are thus effectively retained within the cell. This makes the process of polyglutamylation a direct countermeasure to active folate efflux, ensuring the long-term intracellular accumulation of these cofactors.
Enhanced Affinity and Catalytic Efficiency for Folate-Dependent Enzymes
Polyglutamylation is not merely a mechanism for cellular retention; it also critically enhances the function of folates as coenzymes. The polyglutamate tail acts as a binding determinant, increasing the affinity and modulating the catalytic activity of various folate-dependent enzymes. nih.govkoreamed.org
The addition of glutamate residues significantly improves the interaction between the folate cofactor and its dependent enzymes, which is reflected in altered kinetic parameters. For many enzymes, polyglutamylation leads to a substantial decrease in the Michaelis constant (Km), indicating a higher binding affinity for the polyglutamylated substrate compared to the monoglutamate form. nih.gov For instance, studies with enzymes from pig liver have demonstrated that methylenetetrahydrofolate reductase and serine hydroxymethyltransferase both show decreased Km values for their respective folylpolyglutamate substrates. nih.gov
| Enzyme | Effect on Km | Effect on Vmax | Reference |
|---|---|---|---|
| Methylenetetrahydrofolate Reductase | Decreased | Variable | nih.gov |
| Serine Hydroxymethyltransferase | Decreased | Variable | nih.gov |
| Thymidylate Synthase | Minor Effects | Minor Effects | nih.gov |
| Methylenetetrahydrofolate Dehydrogenase | No Detectable Difference | No Detectable Difference | nih.gov |
Folate-dependent enzymes not only prefer polyglutamylated folates but often exhibit specificity for a particular chain length. nih.gov The optimal number of glutamate residues can vary significantly from one enzyme to another, suggesting that the polyglutamate tail is involved in precise molecular recognition at the enzyme's active or a nearby binding site. The affinity can be dramatically enhanced, with some enzymes binding polyglutamate inhibitors 3- to 500-fold more tightly than their monoglutamate counterparts. nih.gov
In addition to their roles as substrates and affinity enhancers, folate polyglutamates can also act as allosteric regulators of enzyme activity. Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, inducing a conformational change that either inhibits or activates the enzyme. libretexts.org
A key example of this is the regulation of methylenetetrahydrofolate reductase (MTHFR), a critical enzyme in the folate pathway. MTHFR is subject to allosteric inhibition by S-adenosylmethionine (SAM), the primary methyl donor in the cell. nih.gov Furthermore, its activity is also inhibited by dihydrofolate (DHF) and, significantly, by the polyglutamylated forms of DHF. nih.govwikipedia.org This inhibition by a folate polyglutamate derivative provides a feedback mechanism, allowing the cell to modulate the flow of one-carbon units in response to the status of its folate pools. This regulatory role underscores the multifaceted importance of polyglutamylation, extending beyond simple retention and substrate affinity to include direct participation in the complex control of metabolic networks.
Structural Basis of Enhanced Enzyme-Folate Binding
The elongated, negatively charged polyglutamate tail of molecules like this compound serves as a critical binding determinant for folate-dependent enzymes. This structural feature dramatically increases the affinity of the cofactor for its corresponding enzyme compared to the monoglutamate form. Research indicates that folylpolyglutamate inhibitors can bind 3 to 500 times more tightly to enzymes from pig liver, such as methylenetetrahydrofolate reductase and serine hydroxymethyltransferase (SHMT), than their monoglutamate counterparts nih.gov.
This enhanced binding is attributed to specific interactions between the glutamate residues and the enzyme's surface, often involving a distinct polyglutamate binding site separate from the catalytic site that recognizes the pterin (B48896) head group. For instance, studies with soybean serine hydroxymethyltransferase (SHMT8) show that the addition of polyglutamylated tetrahydrofolate (THF) ligands leads to significant increases in the enzyme's thermal stability, indicating a more stable enzyme-cofactor complex frontiersin.org. The binding affinity for tetra- and hexaglutamyl-THF was found to be approximately three times higher than that for monoglutamyl-THF frontiersin.org. This increased affinity ensures that the cofactor is correctly oriented and securely held within the active site, optimizing catalytic efficiency. Enzymes such as methylenetetrahydrofolate reductase and serine hydroxymethyltransferase exhibit lower Michaelis constants (Km) for polyglutamate substrates, signifying a stronger binding affinity nih.gov.
| Enzyme | Folate Form | Relative Binding Affinity Enhancement (vs. Monoglutamate) | Observation |
|---|---|---|---|
| General Folate-Dependent Enzymes (Pig Liver) | Polyglutamates | 3 to 500-fold tighter binding | Significantly increased affinity for inhibitors nih.gov. |
| Methylenetetrahydrofolate Reductase | Polyglutamates | Not quantified | Decreased Km value nih.gov. |
| Serine Hydroxymethyltransferase | Polyglutamates | Not quantified | Decreased Km value nih.gov. |
| Soybean SHMT8 | Tetra/Hexa-glutamyl THF | ~3-fold increase | Increased thermal stability and binding affinity frontiersin.org. |
Proposed Enzymatic Channeling of Polyglutamate Substrates
The high affinity of polyglutamylated folates for their enzymes is believed to facilitate a process known as substrate channeling. frontiersin.org In this model, the product of one enzymatic reaction, still in its polyglutamylated form, is passed directly to the next enzyme in a metabolic pathway without diffusing into the bulk cytosol. This direct transfer is made possible by the formation of multi-enzyme complexes, or "metabolons."
The long, flexible polyglutamate tail may act as a swinging arm, moving the folate intermediate from one active site to the next. This mechanism offers several metabolic advantages: it increases the local concentration of the substrate, prevents the loss of labile intermediates, and protects them from competing reactions. Folate polyglutamylation has been specifically linked to substrate channeling for some enzymes within the folate cycle, ensuring efficient flux through pathways like nucleotide biosynthesis frontiersin.org.
Subcellular Compartmentalization of Folate Pools
Polyglutamylation is essential for the retention and specific localization of folates within different subcellular compartments, primarily the cytoplasm and mitochondria.
Maintenance of Distinct Organellar Folate Concentrations
Cellular folates are not uniformly distributed; distinct pools are maintained within different organelles to support specialized metabolic functions. The polyglutamate tail is crucial for this compartmentalization, as the highly charged nature of molecules like this compound prevents them from passively diffusing across organellar membranes. frontiersin.orgnih.gov
This retention mechanism ensures that high concentrations of necessary folate cofactors are available where they are needed most, such as for nucleotide synthesis in the cytosol and amino acid metabolism in the mitochondria. Studies in Arabidopsis have demonstrated that folate polyglutamylation is essential for organellar and whole-plant folate homeostasis nih.gov. The presence of distinct, organelle-specific FPGS isozymes underscores the importance of localized polyglutamylation in establishing and maintaining these separate folate pools nih.gov.
Role in Metabolic Channeling and Substrate Flux Control
The compartmentalization of polyglutamylated folates plays a direct role in regulating metabolic pathways. By sequestering specific folate forms within organelles, the cell can control the flow of one-carbon units and direct them toward specific biosynthetic endpoints. For example, the mitochondrial folate pool is critical for generating formate, which can then be exported to the cytoplasm to support purine (B94841) synthesis.
The combination of high-affinity enzyme binding and subcellular retention allows polyglutamylation to act as a key regulator of metabolic flux. The chain length of the polyglutamate tail can influence which enzymes interact most effectively with the cofactor, adding another layer of metabolic control. This ensures that the one-carbon units carried by folates are efficiently and correctly utilized for processes vital to cell growth and maintenance nih.gov.
Stability of Folate Cofactors
Reduced folates are chemically unstable and susceptible to oxidative cleavage. Polyglutamylation, in conjunction with protein binding, provides a crucial mechanism for protecting these vital cofactors from degradation.
Protection from Oxidative Degradation through Protein Binding
The majority of folate coenzymes within the cell exist in a protein-bound state nih.gov. The enhanced affinity of polyglutamylated folates for their enzymes means they spend significantly more time sequestered within the protective environment of an enzyme's active site. This binding shields the labile C9-N10 bond of the folate molecule from oxidative damage frontiersin.org. The association of polyglutamylated THF with various folate-dependent enzymes is proposed to increase the stability of the entire cellular folate pool, as the bound state is less susceptible to oxidative degradation frontiersin.org. By stabilizing the folate cofactor, the cell ensures a consistent supply for essential one-carbon transfer reactions.
Regulation of Folate Polyglutamylation Homeostasis
Genetic Regulation of Folylpolyglutamate Synthetase and Gamma-Glutamyl Hydrolase Expression
The expression of both FPGS and GGH is tightly controlled at the genetic level, involving intricate transcriptional and translational mechanisms, as well as feedback loops responsive to folate availability.
Transcriptional and Translational Control Mechanisms
The human FPGS gene can be transcribed from alternative start sites, leading to the production of cytosolic and mitochondrial isoforms of the enzyme. fratnow.com The promoter region of the FPGS gene in human leukemic cells lacks a TATA box but contains tandem, closely spaced Sp1 binding sites that are crucial for initiating transcription. wikigenes.org This structure is common among so-called "housekeeping" genes, reflecting the fundamental role of FPGS in cellular function.
The expression of GGH is also subject to complex transcriptional regulation. For instance, the transcription factor Sp1 plays a role in regulating GGH gene expression, and polymorphisms in the GGH gene can affect this regulation. nih.gov Furthermore, epigenetic modifications, such as the methylation of CpG islands in the promoter region, can significantly influence GGH mRNA expression. Hypermethylation of the GGH promoter has been shown to reduce its expression in pediatric acute leukemia. nih.gov
| Gene | Regulatory Mechanism | Key Factors Involved | Outcome |
| FPGS | Transcriptional Initiation | Sp1 transcription factor binding sites | Production of cytosolic and mitochondrial isoforms |
| GGH | Transcriptional Regulation | Sp1 transcription factor, Promoter polymorphisms | Modulation of GGH expression levels |
| GGH | Epigenetic Modification | CpG island methylation in the promoter region | Reduced mRNA expression |
Feedback and Feedforward Regulation by Folate Availability
Cellular folate levels exert a significant influence on the expression of both FPGS and GGH. In response to folate deficiency, cells can upregulate the expression of FPGS. nih.govclinpgx.org This adaptive response helps to increase the intracellular retention of available folates by promoting their polyglutamylation. nih.gov Conversely, the regulation of GGH in response to folate status is less clear, though its activity is crucial for releasing monoglutamate folates when needed.
In plant models, there is evidence of feedforward regulation where the accumulation of folate pathway intermediates can induce the expression of genes involved in folate biosynthesis, including FPGS. researchgate.net This suggests a mechanism by which the cell can anticipate the need for polyglutamylation as folate precursors become more abundant.
Post-Translational Modification and Regulation of FPGS Activity
While direct evidence for post-translational modifications (PTMs) specifically regulating FPGS activity is an area of ongoing research, the general principles of PTMs in regulating enzyme function are well-established. nih.govabcam.com PTMs such as phosphorylation, acetylation, and ubiquitination are known to modulate the activity, stability, and subcellular localization of various enzymes. nih.govresearchgate.net It is plausible that FPGS activity is also fine-tuned by such modifications in response to cellular signals and metabolic demands. For example, phosphorylation can act as a molecular switch, rapidly altering an enzyme's catalytic efficiency. abcam.com Further investigation is needed to elucidate the specific PTMs that govern FPGS and their precise roles in folate homeostasis.
Interplay between Folylpolyglutamate Synthetase and Gamma-Glutamyl Hydrolase in Maintaining Intracellular Folate Dynamics
The coordinated action of FPGS and GGH is central to maintaining the dynamic equilibrium of intracellular folate pools. nih.gov FPGS-mediated polyglutamylation serves to concentrate and retain folates within the cell, as polyglutamated forms are generally poorer substrates for efflux transporters. nih.gov These longer-chain polyglutamates are also preferred substrates for many folate-dependent enzymes, thereby enhancing their metabolic efficiency. nih.gov
Studies have shown that in certain cancer cells, the balance between FPGS and GGH activity is altered. For instance, hepatoma cells exhibit a higher rate of glutamylation compared to normal hepatocytes, which corresponds to having approximately double the FPGS activity and one-third of the GGH activity. nih.gov This shift promotes the retention of antifolate drugs like methotrexate (B535133) in their polyglutamated, more cytotoxic forms.
| Enzyme | Primary Function | Impact on Intracellular Folates | Consequence for the Cell |
| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate (B1630785) residues to folates. | Increases the chain length of polyglutamates. | Enhances intracellular retention and enzymatic utilization of folates. |
| Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from folates. | Decreases the chain length of polyglutamates. | Facilitates the efflux of monoglutamate folates from the cell. |
Adaptive Mechanisms of Cells to Altered Folate Status
Cells possess a remarkable ability to adapt to fluctuations in folate availability. nih.gov Under conditions of folate deprivation, a multifaceted adaptive response is initiated to conserve and efficiently utilize the limited supply of this essential vitamin. A key component of this response is the modulation of folate polyglutamylation.
In response to short-term folate deprivation, cells have been shown to increase the activity of FPGS. clinpgx.org This upregulation enhances the polyglutamylation of any available folate, thereby increasing its intracellular retention. Concurrently, there can be a downregulation of folate efflux transporters, such as the breast cancer resistance protein (BCRP), which further contributes to trapping folates within the cell. clinpgx.orgnih.gov
These adaptive changes in FPGS and GGH activity, along with alterations in folate transporters, work in concert to maintain a sufficient intracellular pool of functional folate coenzymes, even when external folate levels are suboptimal. This cellular plasticity is vital for survival and continued proliferation in the face of fluctuating nutrient availability.
Analytical Methodologies for Folate Polyglutamylation Research
Quantitative and Qualitative Analysis of Folate Polyglutamate Profiles
Accurately determining the specific forms and quantities of folate polyglutamates, including pentaglutamyl folate, within cells and tissues is essential for understanding folate metabolism and its implications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the sensitive and selective analysis of folate polyglutamates. This method combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. LC-MS/MS allows for the simultaneous measurement of various mono- and polyglutamated folate forms in complex biological matrices such as rice, human erythrocytes, and other plant materials. nottingham.ac.uknih.govnih.govnottingham.ac.uk
The technique typically involves extracting folates from the sample, separating the different folate forms based on their chemical properties using liquid chromatography, and then detecting and quantifying them using a mass spectrometer. nottingham.ac.uknih.govnottingham.ac.uk Tandem mass spectrometry (MS/MS) provides increased selectivity by fragmenting the ions and monitoring specific product ions, enabling the unambiguous identification and quantification of individual folate species, including intact polyglutamates. nih.govnih.gov This approach overcomes limitations of older methods like microbiological assays or LC coupled with less selective detectors, which often require enzymatic deconjugation of polyglutamates to monoglutamates before analysis, potentially leading to degradation or interconversion of folate forms. nottingham.ac.uknih.govnih.govfrontiersin.org
LC-MS/MS methods have been developed and validated for the quantitative determination of native 5-methyltetrahydrofolate and its polyglutamyl derivatives in various samples. nih.gov For instance, a sensitive LC-MS/MS method was developed for analyzing mono- and polyglutamated folates in rice, evaluating different extraction methods to optimize recovery of all folate species. nottingham.ac.uk Another study utilized HPLC-MS/MS with a stable isotope as an internal standard for the determination of polyglutamyl 5-methyltetrahydrofolate species in vegetables, highlighting the challenges in preventing inadvertent hydrolysis during sample preparation. nih.gov
Data from LC-MS/MS studies can provide detailed profiles of folate polyglutamate chain lengths in different biological systems or under varying conditions. For example, LC-MS/MS methods using stable isotope dilution analysis (SIDA) assays have been applied for the quantitative analysis of different folate mono- and polyglutamates during the growth of Saccharomyces cerevisiae. frontiersin.org These studies can reveal shifts in the major polyglutamate forms over time. frontiersin.org
Enzymatic Assays for FPGS and GGH Activity
Enzymatic assays are crucial for measuring the catalytic activity of FPGS and GGH, the enzymes responsible for adding and removing glutamate (B1630785) residues from folates, respectively. These assays can provide insights into the functional status of these enzymes and how their activity is affected by various factors, such as genetic mutations or environmental conditions.
Traditionally, FPGS activity assays have relied on radioactive substrates, which are labor-intensive and require relatively large numbers of cells. researchgate.netnih.gov More recently, nonradioactive methods utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for sensitive and accurate measurements of FPGS activity, even in low cell numbers. researchgate.netnih.gov These methods measure the formation of polyglutamate products, such as methotrexate (B535133) polyglutamates (MTX-PGs), when the enzyme is incubated with its substrates (e.g., MTX and L-glutamic acid) and cofactors. researchgate.netnih.govmdpi.com
UHPLC-MS/MS-based FPGS enzymatic assays have shown a linear relationship between enzyme activity and protein input and incubation time. researchgate.netnih.gov These methods also allow for the evaluation of enzyme kinetic parameters, such as Km and Vmax. researchgate.netnih.govmdpi.com Studies have used these assays to compare FPGS activity in different cell types, such as leukemia blast cells and peripheral blood mononuclear cells. researchgate.netnih.gov For instance, the mean FPGS activity of acute lymphoblastic leukemia blast cells was found to be significantly higher than that of peripheral blood mononuclear cells from rheumatoid arthritis patients. researchgate.netnih.gov
GGH activity can also be assessed using enzymatic assays. These assays typically measure the hydrolysis of polyglutamate substrates by GGH. While specific details on GGH enzymatic assays from the search results are less extensive than for FPGS, the principle involves incubating the enzyme with a polyglutamated substrate and quantifying the release of monoglutamates or free glutamate. ELISA kits are also available for detecting GGH protein levels, which can be related to enzyme activity. mybiosource.commybiosource.com
Isotope Tracing Techniques for Metabolic Flux Analysis
Isotope tracing techniques, often coupled with mass spectrometry, are invaluable for studying the dynamics and flux of metabolites within metabolic networks, including the folate pathway. By using stable isotopes, such as 13C or 2H, incorporated into specific positions of precursor molecules, researchers can track the metabolic fate of these labeled atoms through various biochemical reactions. norecopa.nonih.govcreative-proteomics.commdpi.comacs.org
This approach allows for the quantitative analysis of metabolic fluxes, providing a more dynamic picture of folate metabolism compared to simple metabolite profiling which only offers a snapshot of metabolite levels. norecopa.nonih.gov Isotope tracing can reveal the rates of folate turnover and folate-dependent reactions. creative-proteomics.com For example, stable isotope tracing has been effective in elucidating metabolic fluxes through folate-dependent one-carbon (1C) trafficking reactions. norecopa.nonih.gov
Techniques like untargeted stable isotope tracing (USIT) can enable the discovery of disparate temporal fates for labeled atoms in a precursor metabolite. norecopa.no Transient metabolic flux analysis (tMFA), which combines metabolomics and isotope tracing, can be used to quantify metabolic fluxes, particularly in the context of transient dynamics. nih.gov This method exploits the time scale separation between the dynamics of different metabolites to derive mathematical equations relating metabolic fluxes to metabolite concentrations and isotope fractions. nih.gov
Isotope tracing with labeled serine or glycine (B1666218) can be used to study the biosynthesis of 1C units via the folate pathway. mdpi.comacs.org For instance, using 13C-serine, the production of 5,10-methylene tetrahydrofolate can be analyzed by tracking the labeling pattern in downstream metabolites like dTTP. mdpi.com
Molecular and Cellular Biology Approaches
Molecular and cellular biology techniques are essential for investigating the genes encoding FPGS and GGH, understanding their regulation, and determining the functional consequences of altering their expression or activity on folate polyglutamylation and cellular processes.
Gene Knockout and Overexpression Studies in Model Organisms
Manipulating the expression levels of FPGS and GGH genes in model organisms and cell lines is a powerful approach to study their roles in folate metabolism and cellular function. Gene knockout studies involve eliminating or inactivating a specific gene to observe the resulting phenotype, while overexpression studies involve increasing the expression of a gene to examine its effects.
Gene knockout models for Ggh have been developed in mice, for example, by deleting specific exons of the gene. modelorg.commodelorg.comjax.org These models can be used to study the impact of reduced or absent GGH activity on folate homeostasis and related physiological processes. For instance, studies in Arabidopsis plants have shown that ablating GGH genes can lead to an increase in total folate content and polyglutamate tail length, suggesting a role for GGH in regulating folate levels and chain length in vivo. researchgate.net
Overexpression of GGH has also been studied in model systems, such as Arabidopsis plants and tomato fruit. researchgate.net Overexpression of GGH in vacuoles led to extensive deglutamylation of folate polyglutamates and a decrease in total folate content. researchgate.net This supports a model where GGH in the vacuole hydrolyzes folate polyglutamates. researchgate.net
Gene manipulation studies of FPGS have also been conducted. For example, mouse models with a humanized fpgs gene structure, created by eliminating a mouse-specific promoter, have been developed to better mimic human FPGS expression patterns. nih.gov Loss of FPGS activity, through mechanisms like transcriptional downregulation or inactivating mutations, has been linked to decreased cellular levels of polyglutamated antifolates and resistance to these drugs in cancer cells. nih.govnih.govresearchgate.netresearchgate.net
Overexpression of FPGS activity has been associated with increased sensitivity to antifolate drugs. semanticscholar.org Studies using gene knockout and overexpression approaches in various model organisms and cell lines continue to provide valuable insights into the critical roles of FPGS and GGH in regulating folate polyglutamylation and its impact on diverse cellular processes and disease states. nih.govnih.gov
Mutagenesis Studies of FPGS and GGH
Site-directed mutagenesis has been used to study the structure-function relationship of FPGS. For instance, mutagenesis studies on Lactobacillus casei FPGS have identified residues associated with the ATPase site and folate binding sites. nih.govrcsb.org Mutations in these residues can affect the enzyme's ability to bind ATP or folate substrates and impact its polyglutamylation activity. nih.govrcsb.org Studies have shown that mutating specific residues in FPGS can alter its substrate specificity or catalytic efficiency. nih.gov
Mutagenesis studies of GGH have also been conducted to investigate the impact of genetic variations on enzyme activity. For example, the identification of novel mutations in the coding region of the human GGH gene in children with acute leukemia has been reported. nih.gov Functional analysis of the corresponding mutant proteins can reveal whether these mutations affect GGH enzymatic activity. nih.gov While some mutations may not alter enzymatic activity, others can lead to impaired function, potentially impacting folate homeostasis and the efficacy of antifolate therapies. nih.gov Random mutagenesis approaches have also been used in microorganisms to improve GGH production potential. ache-pub.org.rs
Mutagenesis studies, in conjunction with structural analysis and enzymatic assays, provide detailed information about the molecular mechanisms by which FPGS and GGH function and how genetic variations can influence folate polyglutamylation.
Subcellular Fractionation Techniques
Subcellular fractionation is a technique used to separate different cellular components, such as organelles, based on their physical properties like size, density, and charge. This method is crucial in folate polyglutamylation research for determining the intracellular localization of folates and the enzymes involved in their metabolism, particularly folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH).
Studies have shown that folylpolyglutamates are present in various subcellular compartments, including the cytosol and mitochondria nih.gov. Subcellular fractionation has been used to demonstrate that folylpolyglutamates cannot easily cross mitochondrial membranes in either direction, highlighting the importance of compartmentalized FPGS isoforms for maintaining distinct folate pools nih.gov. In plants, folate biosynthesis and polyglutamylation occur in multiple compartments, including the cytosol, plastids, and mitochondria, and subcellular fractionation has been instrumental in mapping these pathways frontiersin.org. Research using subcellular fractionation has also indicated that cytoplasmic FPGS may be associated with the cytoskeleton, suggesting a mechanism for channeling folates to metabolon compartments nih.gov. Western blot analysis of fractionated cellular components has revealed that endogenous cytoplasmic FPGS is found in the insoluble cellular fraction, associated with the cytoskeleton and membranes, rather than being freely soluble in the cytosol nih.gov.
Data from subcellular localization studies of FPGS in different organisms indicate its presence in multiple cellular locations.
| Organism | FPGS Subcellular Location(s) | Source |
| Human | Cytosol, Mitochondrial inner membrane, Mitochondrial matrix | UniProt uniprot.org |
| Neurospora crassa | Mitochondrion inner membrane, Mitochondrion matrix, Cytoplasm | UniProt uniprot.org |
| Mouse | Membrane, Cytoplasm | USCN uscnk.com |
| Arabidopsis | Plastidic, Mitochondrial, Cytosolic isoforms | ResearchGate researchgate.net, PubMed nih.gov |
This compartmentalization, revealed through techniques like subcellular fractionation, underscores the complex regulation of folate metabolism and the specific roles of polyglutamylated folates like this compound within different cellular environments.
Structural Biology Techniques (e.g., X-ray Crystallography) for Enzyme-Ligand Complex Characterization
Structural biology techniques, particularly X-ray crystallography, are vital for understanding the molecular interactions between enzymes involved in folate polyglutamylation and their folate substrates, including this compound precursors and related polyglutamates. These techniques provide high-resolution insights into the binding sites, conformational changes, and catalytic mechanisms of these enzymes.
X-ray crystallography has been used to determine the crystal structure of folylpolyglutamate synthetase (FPGS) from various organisms, such as Lactobacillus casei and Mycobacterium tuberculosis pnas.orgnih.govpnas.orgosti.govpnas.orgnih.gov. The crystal structure of L. casei FPGS complexed with MgATP revealed a modular protein with two domains: one resembling a mononucleotide-binding fold and the other similar to dihydrofolate reductase, a folate-binding enzyme pnas.orgnih.govpnas.orgpnas.org. The active site was identified in an interdomain cleft, with a putative folate binding site in the C-terminal domain where the glutamate tail of the substrate may project into the active site pnas.orgnih.govpnas.org.
Structural studies have also provided insights into the mechanism of FPGS, showing that folate binding triggers a conformational change necessary for enzyme activation and subsequent binding of L-glutamate to add the polyglutamate tail nih.gov. High-resolution crystallographic analyses of L. casei FPGS binary and ternary complexes have elucidated details of substrate binding and the conformational changes involved in the polyglutamylation reaction nih.gov.
While direct crystal structures of FPGS specifically bound to this compound may not be widely reported, structural studies with shorter polyglutamylated folates provide valuable models for understanding such interactions. For instance, the crystal structure of soybean serine hydroxymethyltransferase 8 (SHMT8) in complex with diglutamylated 5-formyl-THF revealed structural rearrangements in the enzyme that accommodate the diglutamyl tail and form specific interactions frontiersin.orgosti.govresearchgate.netnih.gov. These findings suggest how enzymes in the folate cycle can bind and utilize polyglutamylated folates of varying lengths.
X-ray crystallography has also been applied to study enzymes that interact with polyglutamylated folates in other ways, such as glutamate carboxypeptidase II (GCPII), which hydrolyzes polyglutamylated folates in the small intestine nih.gov. Crystal structures of GCPII in complex with various naturally occurring polyglutamylated folates have provided details about the binding mode of these substrates, including the interaction with the enzyme's arene-binding site nih.gov.
Structural studies on folate-binding proteins, although not directly catalyzing polyglutamylation, also contribute to understanding how cells handle and transport folates. Crystal structures of human folate receptor alpha in complex with folic acid have shown how the receptor binds the folate molecule, with the glutamate moiety exposed, allowing for potential conjugation rcsb.org.
These structural investigations, particularly using X-ray crystallography, are essential for deciphering the molecular basis of folate polyglutamylation and the recognition of polyglutamylated forms like this compound by various cellular proteins.
Comparative and Evolutionary Aspects of Folate Polyglutamylation
Diversity of Polyglutamate Chain Lengths Across Organisms (Prokaryotes vs. Eukaryotes)
The length of the polyglutamate tail attached to folates exhibits considerable variation across different organisms, and even within different cell types and subcellular compartments of a single organism. This diversity reflects functional adaptations related to cellular compartmentalization, enzyme kinetics, and folate retention.
In prokaryotes, the typical polyglutamate chain lengths can vary between species. For instance, Bacillus subtilis primarily contains folates with a pteroyltriglutamate chain (86-88% of total folates), with smaller amounts of tetraglutamate (5-6%), diglutamate (1-3%), and pentaglutamate (1%). nih.gov Escherichia coli has been observed to possess diverse folate polyglutamates ranging from one to ten terminal glutamates, although polyglutamates with three terminal glutamates were most abundant for certain folate species like THF, CHO-THF, and methylenetetrahydrofolate. nih.gov Another study noted that Lactobacillus casei can have chain lengths between eight and nine glutamates, while Enterococcus faecalis typically has chains of four glutamates. researchgate.net Generally, bacteria appear to contain a variety of actual folate polyglutamyl chain lengths, ranging from 1 to 10 glutamate (B1630785) residues. nih.gov
Eukaryotes also display diversity in folate polyglutamate chain lengths, often with longer chains compared to many prokaryotes. In erythrocytes and plants, folates with as many as 11 and 14 terminal glutamates, respectively, have been observed. nih.gov Within mammalian cells and plant cells, distinct pools of folate exist in different cellular compartments, and the chain lengths can vary between these compartments. researchgate.net For example, mitochondria in both mammalian and plant cells tend to have a pool of folate with longer polyglutamate tails compared to the cytosol. researchgate.netresearchgate.net The number of glutamates linked to folate in eukaryotes can range from one to more than 15, but is frequently around five to six. researchgate.net The predominant polyglutamylate in rat liver is the pentaglutamylate, while the hexaglutamylate predominates in pig and mouse liver. scholaris.ca
The variations in chain lengths across different cell types and physiological states could be attributed to biological differences. nih.gov The polyglutamyl tail is crucial for folate function as folate-dependent enzymes generally prefer polyglutamates, while folate transporters prefer monoglutamyl forms. annualreviews.org This suggests that the diversity in chain length is linked to optimizing enzyme activity and regulating membrane transport.
Here is a table summarizing some observed polyglutamate chain lengths in different organisms:
| Organism | Observed Polyglutamate Chain Lengths | Predominant Chain Length (if specified) | Source |
| Bacillus subtilis | 1-5 | 3 | nih.gov |
| Escherichia coli | 1-10 | 3 (for certain species) | nih.gov |
| Lactobacillus casei | 8-9 | Not specified | researchgate.net |
| Enterococcus faecalis | 4 | 4 | researchgate.net |
| Eukaryotes (general) | 1 to >15 | Often around 5-6 | researchgate.net |
| Erythrocytes | Up to 11 | Not specified | nih.gov |
| Plants | Up to 14 | Not specified | nih.gov |
| Rat liver | Not specified | 5 | scholaris.ca |
| Pig liver | Not specified | 6 | scholaris.ca |
| Mouse liver | Not specified | 6 | scholaris.ca |
Conservation of Folylpolyglutamate Synthetase and Gamma-Glutamyl Hydrolase Genes and Proteins
The enzymes responsible for folate polyglutamylation and deglutamylation, FPGS and GGH, are remarkably conserved across diverse life forms, highlighting their essential roles in folate metabolism and cellular homeostasis.
Folylpolyglutamate synthetase (FPGS), which catalyzes the addition of glutamate residues to folates, is an ATP-dependent enzyme found in both eukaryotic and bacterial sources. researchgate.net It plays a key role in retaining the intracellular folate pool. researchgate.netebi.ac.uk A homologue of the folC gene, which encodes FPGS, appears to be present in all organisms for which the entire genome sequence has been determined. nih.gov In some bacteria, such as Escherichia coli, a single enzyme, FolC, exhibits both dihydrofolate synthase and FPGS activities. ebi.ac.ukbiorxiv.org The crystal structure of FPGS from Lactobacillus casei reveals a modular protein with conserved domains, including an ATP-binding P-loop motif and a folate-binding site. ebi.ac.uk Residues within the ATP-Mg2+ binding domain are generally conserved in almost all analyzed plant FPGS sequences. researchgate.net In eukaryotes, the FPGS gene is often translated into multiple isoforms targeted to different cellular compartments, such as the cytosol and mitochondria. scholaris.caresearchgate.netresearchgate.netnih.govnrel.gov In Arabidopsis, for example, there are three FPGS isoforms localized to chloroplasts, mitochondria, and the cytosol. researchgate.netnrel.govnih.gov The presence of multiple FPGS isoforms in different compartments indicates redundancy in compartmentalized FPGS activity. researchgate.netnih.gov The human FPGS gene uses a single promoter, while the mouse fpgs gene uses a dual-promoter system, leading to species differences in expression patterns, although the P2 promoter in mice is akin to the human promoter. nih.gov
Gamma-glutamyl hydrolase (GGH) is the enzyme responsible for removing the polyglutamate tail from folates through hydrolysis. researchgate.netresearchgate.netwikipedia.org GGH is a highly conserved, ubiquitously expressed enzyme. researchgate.net In humans, GGH is encoded by the GGH gene. wikipedia.orggenecards.org This enzyme catalyzes the hydrolysis of folylpoly-gamma-glutamates and antifolylpoly-gamma-glutamates. wikipedia.orggenecards.org GGH acts as an endo- and/or exo-peptidase, cleaving the gamma-linked polyglutamate chains. researchgate.net While its intracellular location is primarily the lysosome, most of the enzyme activity can be secreted. uniprot.org GGH plays a vital role in maintaining cellular folate homeostasis by regulating the intracellular concentration of polyglutamylated folates. researchgate.net The conservation of both FPGS and GGH across diverse organisms underscores the fundamental importance of folate polyglutamylation and deglutamylation in regulating folate availability and function.
Evolutionary Pressures Shaping Folate Polyglutamylation Pathways
The evolution of folate polyglutamylation pathways has been shaped by several key selective pressures, primarily related to optimizing folate utilization, retention, and compartmentalization within the cell.
One significant evolutionary pressure is the need for efficient intracellular retention of folates. Polyglutamylation adds negatively charged glutamate residues to the folate molecule, which prevents their diffusion across cell membranes and facilitates their intracellular accumulation. nih.govscholaris.cafrontiersin.orgbiorxiv.org This is particularly important in eukaryotes that are auxotrophic for folates and must obtain them from their diet. nih.gov The ability to retain folates intracellularly ensures a sufficient supply of these essential cofactors for metabolic processes.
Another crucial pressure relates to the interaction of folates with folate-dependent enzymes. Many folate-dependent enzymes have a higher affinity for polyglutamylated folates compared to their monoglutamyl forms. researchgate.netnih.govannualreviews.orgfrontiersin.org Polyglutamylation can enhance co-enzyme affinity and stability, and has been linked to substrate channeling for some enzymes in the folate cycle. researchgate.netresearchgate.netresearchgate.netnih.govfrontiersin.org The evolution of polyglutamylation likely provided a kinetic advantage by ensuring that folates are readily available to the enzymes that require them, thereby optimizing metabolic flux through one-carbon metabolism pathways. researchgate.netfrontiersin.org
Cellular compartmentalization has also played a significant role in shaping folate polyglutamylation. In eukaryotes, different organelles, such as mitochondria and chloroplasts (in plants), have distinct metabolic processes that require folate cofactors. researchgate.netnrel.govnih.gov The presence of FPGS isoforms targeted to specific organelles, and the variation in polyglutamate chain lengths between compartments, allows for the maintenance of separate folate pools tailored to the needs of each compartment. researchgate.netresearchgate.netnrel.govnih.gov This compartmentalization, facilitated by polyglutamylation which prevents membrane transport of these forms, ensures that folate resources are efficiently allocated and utilized where they are needed most. researchgate.netfrontiersin.org
The interplay between FPGS and GGH activities is critical for maintaining folate homeostasis. researchgate.netresearchgate.netresearchgate.net Evolutionary pressures have likely fine-tuned the balance between polyglutamylation and deglutamylation to regulate the levels and forms of folates within different cellular compartments and in response to varying physiological conditions. For instance, the protection of folate polyglutamylation by lowering GGH levels has been shown to increase folate levels in tomato fruits. biorxiv.org This suggests that the regulation of GGH activity is an important factor in controlling the size of the polyglutamylated folate pool.
Furthermore, the evolution of folate polyglutamylation pathways may have been influenced by the need to interact with and potentially sequester specific folate derivatives or even antifolate compounds. The polyglutamate tail can influence the binding of folates and antifolates to enzymes and transporters, impacting the efficacy of antifolate drugs used in chemotherapy. researchgate.netscholaris.cafrontiersin.orgbiorxiv.orgru.nl
Mechanistic Implications of Folate Polyglutamylation in Cellular Processes
Pentaglutamyl Folate in Purine (B94841) Biosynthesis Pathways
The de novo synthesis of purines, the building blocks of DNA and RNA, is critically dependent on folate coenzymes for the donation of two carbon atoms to the purine ring. researchgate.netnih.gov These reactions are catalyzed by two specific transformylase enzymes: glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase. nih.gov Both enzymes utilize 10-formyltetrahydrofolate as the one-carbon donor. nih.gov
Research has demonstrated that the polyglutamylation of folate coenzymes is a key factor in the efficiency of these reactions. Studies on chicken liver GAR transformylase revealed a significantly greater specificity for poly-γ-glutamyl folate coenzymes compared to the monoglutamyl form. nih.gov The specificity constant (V/Km), a measure of catalytic efficiency, increases with the length of the glutamate (B1630785) chain, with 5,10-methenyltetrahydropteroylhexaglutamate showing a nearly five-fold higher efficiency than the monoglutamate version. nih.gov
Similarly, for AICAR transformylase, the affinity for polyglutamylated folates is markedly higher. This is evidenced by studies using antifolate inhibitors like methotrexate (B535133) (MTX). MTX polyglutamates are vastly more potent inhibitors of AICAR transformylase than monoglutamated MTX. pnas.org For instance, MTX pentaglutamate is approximately 2500-fold more potent as an inhibitor than MTX, indicating that the polyglutamate tail is a primary determinant for high-affinity binding to the enzyme's active site. pnas.org Dihydrofolate pentaglutamate is also an equally potent inhibitor, confirming the enzyme's preference for the polyglutamylated structure. pnas.org This enhanced binding ensures that at physiological concentrations, this compound and other polyglutamylated forms are the preferred cofactors for sustaining purine production.
| Enzyme | Pathway | Role of Polyglutamylation | Key Finding |
| GAR Transformylase | Purine Biosynthesis | Increased catalytic efficiency | Specificity constant (V/Km) is up to 4.9-fold higher for hexaglutamyl folate vs. monoglutamyl folate. nih.gov |
| AICAR Transformylase | Purine Biosynthesis | Enhanced binding affinity | Polyglutamylated inhibitors are up to 2500-fold more potent, indicating a strong preference for the polyglutamate tail. pnas.org |
This compound in Thymidylate Biosynthesis Pathways
The synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis, is another cornerstone of folate-dependent metabolism. The enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. nih.gov In vivo, the true cofactor for this reaction is polyglutamyl 5,10-methylenetetrahydrofolate. nih.gov
The addition of glutamate residues to the folate cofactor is not trivial; it contributes significantly to the energetics of enzyme-substrate binding. The glutamate tail can contribute as much as 3.7 kcal to the interaction between the cofactor, dUMP, and the thymidylate synthase enzyme. nih.gov This substantial increase in binding affinity is surprising given that the glutamate residues are hydrophilic, yet they enhance the interaction within the enzyme's active site. nih.gov
Structural studies of Escherichia coli TS in a complex with dUMP and a polyglutamyl cofactor analog have revealed how the polyglutamate moiety is positioned. While the first glutamate residue is held rigidly, each subsequent glutamate in the chain is progressively more disordered. nih.gov This enhanced affinity ensures the efficient catalytic function of thymidylate synthase, which is vital for DNA replication and repair. The preference is so pronounced that many folate-dependent enzymes, including TS, exhibit a 3- to 500-fold tighter binding for polyglutamate inhibitors compared to their monoglutamate counterparts. wikipedia.org
This compound in Methionine and Other Amino Acid Metabolism
Folate metabolism is intricately linked with the metabolism of several amino acids, including methionine, serine, and glycine (B1666218). proteopedia.org The regeneration of methionine from homocysteine is a critical reaction catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate as the methyl donor. proteopedia.orgebi.ac.uk This reaction connects the folate and methionine cycles and is essential for producing S-adenosylmethionine (SAM), the universal methyl donor. nih.gov
The importance of folate polyglutamylation in this context is paramount. Studies in Saccharomyces cerevisiae have shown that folylpolyglutamate synthetase activity is indispensable for methionine biosynthesis. pnas.org This requirement underscores that polyglutamylated folates are the functional cofactors for the enzymes in this pathway. While direct kinetic data for methionine synthase's preference for polyglutamates can be complex, the enzymes that produce its substrate, such as methylenetetrahydrofolate reductase (MTHFR), show a clear preference. MTHFR, which produces 5-methyltetrahydrofolate, exhibits a decreased Km (a measure of substrate affinity) for polyglutamylated substrates. wikipedia.org
Furthermore, the one-carbon units that are transferred by folates are often derived from other amino acids. Serine, via the enzyme serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units, generating 5,10-methylenetetrahydrofolate. ebi.ac.uk Structural and biochemical studies of SHMT have shown that polyglutamylation of the folate substrate significantly increases the enzyme's thermal stability and binding affinity. ebi.ac.uk This ensures that the entire metabolic network leading to and including methionine synthesis functions efficiently with polyglutamylated folates like this compound as the preferred cofactors.
This compound and DNA Methylation Processes
DNA methylation is a fundamental epigenetic mechanism that regulates gene expression and maintains genome stability. This process relies on the enzymatic transfer of a methyl group to cytosine bases in DNA, a reaction catalyzed by DNA methyltransferases (DNMTs). ebi.ac.uk The sole methyl donor for this and virtually all other biological methylation reactions is S-adenosylmethionine (SAM). ebi.ac.uknih.gov
The production of SAM is directly dependent on the folate-mediated methionine cycle. As described previously, methionine synthase requires 5-methyltetrahydrofolate to convert homocysteine to methionine. proteopedia.org Methionine is then adenylated to form SAM. nih.gov Consequently, a steady and sufficient supply of 5-methyltetrahydrofolate is essential for maintaining the cellular pool of SAM and ensuring the fidelity of DNA methylation patterns. nih.gov
Since the predominant intracellular forms of folates are polyglutamylated, this compound and related conjugates are critical for sustaining the flux through the methionine cycle. pnas.org By ensuring the efficient function of enzymes like MTHFR and methionine synthase, folate polyglutamylation maintains the production of methionine needed for SAM synthesis. wikipedia.orgnih.gov A disruption in folate supply or metabolism can lead to SAM depletion, which in turn can cause global DNA hypomethylation, a hallmark of genomic instability and a characteristic of various diseases. nih.gov Therefore, this compound plays an indirect but essential role in the epigenetic regulation of the genome.
Involvement in Specific Metabolic Channeling Events
One-carbon metabolism involves numerous enzymes and chemically labile intermediates. researchgate.net To increase efficiency and protect these unstable molecules, cells often organize enzymes into multi-enzyme complexes, or "metabolons." researchgate.net This arrangement facilitates substrate channeling, the direct transfer of a product from one enzyme's active site to the next enzyme in the pathway without it diffusing into the bulk solvent. researchgate.net
There is growing evidence that folate-dependent pathways utilize metabolic channeling. The polyglutamate tail of folate cofactors is thought to be crucial for this process, potentially acting as a flexible arm that helps shuttle the folate core between sequential active sites. This is particularly important for intermediates like tetrahydrofolate (THF) and 10-formylTHF, which are susceptible to irreversible oxidative degradation. researchgate.net
Specific examples of channeling in folate metabolism include:
Thymidylate Synthesis: In humans, thymidylate synthase and dihydrofolate reductase are thought to form a complex to facilitate the channeling of the dihydrofolate product from TS directly to DHFR for regeneration back to THF. This prevents the depletion of the cellular THF pool. nih.gov
Purine Synthesis: It has been postulated that in the purine biosynthesis pathway, GAR transformylase exists in a complex with the enzymes that generate its 10-formyltetrahydrofolate cofactor. This channeling would protect the labile one-carbon donor and ensure its efficient delivery for purine ring formation. duke.edu
These channeling events enhance metabolic flux, partition shared intermediates between competing pathways, and protect unstable cofactors, with the polyglutamylated nature of this compound being a key enabler of these organized metabolic processes. researchgate.net
Role in Organismal Development (e.g., Plant Seed and Root Development)
The essentiality of folate polyglutamylation is starkly illustrated in organismal development, particularly in plants. The synthesis of numerous compounds required for actively dividing and growing cells depends on the efficient functioning of one-carbon metabolism, which is underpinned by polyglutamylated folates.
In the model plant Arabidopsis thaliana, three genes encode for folylpolyglutamate synthetase (FPGS) isoforms targeted to the cytoplasm, mitochondria, and plastids. nih.gov While knocking out a single FPGS gene may not show dramatic defects due to functional redundancy, disrupting multiple FPGS genes has severe consequences. nih.gov
Embryo and Seedling Lethality: Double mutants such as fpgs1 fpgs2 are embryo-lethal, and fpgs2 fpgs3 mutants exhibit seedling lethality, demonstrating that folate polyglutamylation is absolutely essential for early development. nih.gov
Root Development: The plastidial isoform of FPGS is particularly crucial for postembryonic root development. Mutants lacking this specific enzyme (atdfb) exhibit severely short primary roots. This phenotype is linked to a disorganized root apical meristem, reduced cell division, and a depletion of amino acids and nucleotides that depend on one-carbon metabolism.
Seed Development: In rice (Oryza sativa), disrupting the major FPGS gene expressed in developing seeds results in delayed seed filling and a significant decrease in the abundance of both mono- and polyglutamylated folate forms. ebi.ac.uk
These findings collectively confirm that the synthesis of polyglutamylated folates, including this compound, is a critical metabolic process required to support the high biosynthetic demands of growth and development in organisms. nih.gov
Q & A
Basic Research Questions
Q. How do different extraction methods influence the quantification of pentaglutamyl folate in plant tissues, and what steps mitigate degradation during sample preparation?
- Methodological Answer : To preserve polyglutamyl folate integrity, use pH-stabilized buffers (e.g., ascorbate/mercaptoethanol) during homogenization to prevent oxidative degradation . Pre-treatment with protease inhibitors can reduce endogenous γ-glutamyl hydrolase (GGH) activity, which hydrolyzes polyglutamyl chains . For LC-MS/MS analysis, validate recovery rates using spiked internal standards (e.g., -labeled folates) to account for matrix effects .
- Data Insight : In winged beans, this compound constitutes 65% of total folate, but improper extraction reduces this to <50% due to GGH-mediated hydrolysis .
Q. What analytical techniques are most reliable for distinguishing this compound from other polyglutamyl forms in complex biological matrices?
- Methodological Answer : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with post-column derivatization to enhance sensitivity for low-abundance polyglutamyl folates . Pair this with deconjugase enzymes (e.g., plant-derived GGH) to hydrolyze polyglutamyl tails selectively, followed by quantification against monoglutamyl reference standards .
- Data Contradiction : Plant-derived deconjugases (PE-LC-MS/MS) yield 15–20% higher total folate values than animal-derived enzymes (AE-LC-MS/MS) in some samples, likely due to differential substrate specificity .
Advanced Research Questions
Q. How does the polyglutamyl chain length (e.g., pentaglutamyl vs. hexaglutamyl) affect folate-protein binding affinity and cofactor stability in one-carbon metabolism?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics between polyglutamyl folates and enzymes like methylenetetrahydrofolate reductase (MTHFR). Compare dissociation constants () for pentaglutamyl vs. shorter-chain derivatives .
- Key Finding : Pentaglutamyl folates exhibit 3–5× higher binding affinity to folate-dependent enzymes than monoglutamyl forms, enhancing cofactor retention in the one-carbon cycle .
Q. What mechanisms explain the paradoxical co-existence of polyglutamyl folates and high GGH activity in vacuolar compartments?
- Methodological Answer : Use subcellular fractionation (e.g., density-gradient centrifugation) to isolate vacuoles, followed by immunoblotting to detect folate-binding proteins (FBPs) that may shield polyglutamyl folates from hydrolysis . Metabolomic profiling under varying pH conditions can reveal stabilization trends .
- Hypothesis Testing : In beetroot vacuoles, this compound remains stable despite GGH activity of 1.9–2.8 nmol/min/mg protein, suggesting FBPs or compartmentalization limit hydrolysis .
Q. How can researchers resolve discrepancies in folate quantification between microbiological assays (MA) and LC-MS/MS in plant studies?
- Methodological Answer : Cross-validate methods using certified reference materials (e.g., NIST SRM 1849a) and assess inter-laboratory variability. MA may overestimate folate due to non-specific microbial responses, whereas LC-MS/MS detects specific vitamers but requires rigorous calibration for polyglutamyl forms .
- Case Study : MA reported 20–30% higher folate levels in spinach compared to LC-MS/MS, attributed to microbial uptake of non-native folate analogs .
Methodological Frameworks for Experimental Design
-
PICOT Framework :
- Population : Plant or human cell lines with endogenous folate metabolism.
- Intervention : Application of GGH inhibitors or FBPs.
- Comparison : Wild-type vs. GGH-knockout models.
- Outcome : Quantification of folate stability/retention.
- Time Frame : Short-term (enzyme kinetics) vs. long-term (metabolic flux analysis) .
-
Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate folate profiles across treatments and address confounding variables like oxidative degradation .
Tables for Key Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
